molecular formula C19H16N6OS2 B2462886 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 896363-53-4

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Numéro de catalogue: B2462886
Numéro CAS: 896363-53-4
Poids moléculaire: 408.5
Clé InChI: NYJDIBUFGZGPER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H16N6OS2 and its molecular weight is 408.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and safety profiles.

The molecular formula of this compound is C19H16N6OS2C_{19}H_{16}N_{6}OS_{2}, with a molecular weight of approximately 408.5 g/mol. The compound features a pyridazine ring, a thioether linkage, and a pyrazole moiety, which are known to contribute to its biological activity.

The compound has been studied primarily for its role as a potential inhibitor of various kinases, particularly BCR-ABL kinase. Inhibitors of this kinase are crucial in the treatment of chronic myeloid leukemia (CML). The structural components of the compound allow it to interact effectively with the ATP-binding site of the kinase, thereby inhibiting its activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that compounds similar to this compound showed IC50 values ranging from 1.1 µM to 3.3 µM against HCT116 and MCF7 cell lines, indicating strong anticancer properties .

Antitubercular Activity

Additionally, compounds containing similar structural features have been evaluated for their antitubercular activity. In one study, novel derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising IC50 values between 1.35 µM and 2.18 µM . This suggests that the thiazole and pyrazole components may enhance the antimicrobial efficacy against resistant strains.

Study on BCR-ABL Kinase Inhibition

A significant study focused on the design and synthesis of pyrazole derivatives as BCR-ABL inhibitors reported that certain compounds demonstrated potent inhibitory activity with IC50 values as low as 30 nM . These findings underscore the potential application of this compound in targeted cancer therapies.

Cytotoxicity Evaluation

In vitro cytotoxicity assays using HEK293 cells indicated that several derivatives were non-toxic at effective concentrations, making them suitable candidates for further development in clinical settings . This safety profile is crucial for advancing these compounds into preclinical trials.

Data Summary Table

Activity Cell Line / Pathogen IC50 (µM) Reference
AnticancerHCT1161.1
AnticancerMCF73.3
AntitubercularMycobacterium tuberculosis1.35 - 2.18
BCR-ABL InhibitionCML cell lines30

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where various precursors are combined under specific conditions to yield the target molecule. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Anticancer Properties

Research has indicated that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can act as inhibitors of BCR-ABL kinase, which is crucial in the treatment of certain types of leukemia. The compound may also display cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thio group may enhance the antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic pathways .

Case Studies

  • BCR-ABL Kinase Inhibition : A study focused on the design and synthesis of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl derivatives demonstrated that these compounds could effectively inhibit BCR-ABL kinase activity, showcasing their potential as targeted cancer therapies .
  • Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for antimicrobial activity using standard methods such as agar well diffusion. These studies revealed moderate activity against several bacterial strains, indicating that structural modifications could enhance efficacy .

Potential Therapeutic Applications

The diverse pharmacological activities associated with 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suggest several therapeutic avenues:

  • Cancer Treatment : Given its potential as a BCR-ABL kinase inhibitor, further development could position this compound as a candidate for targeted cancer therapies.
  • Antimicrobial Agents : Its antimicrobial properties could be harnessed in developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Propriétés

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS2/c1-13-11-28-19(21-13)22-17(26)12-27-18-8-7-16(23-24-18)14-3-5-15(6-4-14)25-10-2-9-20-25/h2-11H,12H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJDIBUFGZGPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.